Morpholine, 4-(3-methyl-5-(((phenylamino)carbonyl)amino)-4-isothiazolyl)-
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Overview
Description
Morpholine, 4-(3-methyl-5-(((phenylamino)carbonyl)amino)-4-isothiazolyl)- is a complex organic compound that features a morpholine ring substituted with a 3-methyl-5-(((phenylamino)carbonyl)amino)-4-isothiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-methyl-5-(((phenylamino)carbonyl)amino)-4-isothiazolyl)- typically involves multi-step organic synthesis. The process begins with the preparation of the isothiazole ring, followed by the introduction of the phenylamino and carbonyl groups. The final step involves the attachment of the morpholine ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(3-methyl-5-(((phenylamino)carbonyl)amino)-4-isothiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-(3-methyl-5-(((phenylamino)carbonyl)amino)-4-isothiazolyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholine, 4-(3-methyl-5-(((phenylamino)carbonyl)amino)-4-isothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, which share some structural similarities with the isothiazole ring in the compound.
Morpholine Derivatives: Compounds with a morpholine ring, which may have different substituents compared to the compound .
Uniqueness
Morpholine, 4-(3-methyl-5-(((phenylamino)carbonyl)amino)-4-isothiazolyl)- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
154807-50-8 |
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Molecular Formula |
C16H18N4O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[3-methyl-4-(morpholine-4-carbonyl)-1,2-thiazol-5-yl]-3-phenylurea |
InChI |
InChI=1S/C16H18N4O3S/c1-11-13(15(21)20-7-9-23-10-8-20)14(24-19-11)18-16(22)17-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H2,17,18,22) |
InChI Key |
OWJSUKASOSPTES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)N2CCOCC2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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